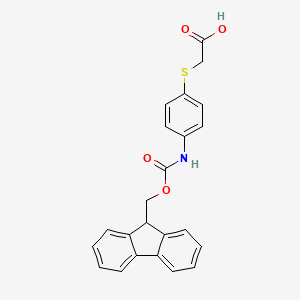

N-FMOC-2-(4-aminophenylthio)acetic acid

Description

BenchChem offers high-quality N-FMOC-2-(4-aminophenylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-FMOC-2-(4-aminophenylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZMXQSJFVQHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153960 | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-10-3 | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-FMOC-2-(4-aminophenylthio)acetic acid" properties and characteristics

An In-Depth Technical Guide to the Synthesis and Application of N-FMOC-2-(4-aminophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Custom Building Block for Advanced Peptide Design

In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These custom-designed building blocks allow for the creation of peptides with enhanced stability, novel structural motifs, and tailored biological activity. N-FMOC-2-(4-aminophenylthio)acetic acid represents one such specialized reagent. While not a common off-the-shelf product, its unique structure—featuring a flexible thioether linkage and an aromatic core—makes it a highly valuable tool for researchers aiming to move beyond the canonical amino acid palette.

This technical guide serves as a comprehensive resource for the synthesis, characterization, and potential applications of N-FMOC-2-(4-aminophenylthio)acetic acid. We will dissect its constituent parts, provide a robust and detailed protocol for its preparation from commercially available starting materials, and explore its potential to advance the fields of peptidomimetics, drug delivery, and materials science.

Section 1: Deconstruction of a Unique Moiety

A thorough understanding of the final compound begins with an analysis of its two primary components: the unprotected amine core and the essential N-terminal protecting group.

The Core Structure: 2-(4-Aminophenylthio)acetic acid

The foundation of our target molecule is 2-(4-aminophenylthio)acetic acid, a bifunctional compound possessing both a nucleophilic aromatic amine and a carboxylic acid. This commercially available intermediate provides the key structural framework.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 104-18-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉NO₂S | [2][3][5] |

| Molecular Weight | 183.23 g/mol | [2][5] |

| Appearance | Off-white to pale beige or light khaki crystalline powder/solid | [3][5] |

| Melting Point | 197-203 °C | [5] |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane. | [5] |

| pKa | 3.21 ± 0.10 (Predicted) | [5] |

Scientific Context and Known Utility

Primarily, 2-(4-aminophenylthio)acetic acid is recognized as a versatile synthetic intermediate. Its documented applications include the synthesis of dyes and pharmaceuticals.[5] It is also noted as a useful reagent for preparing visible light-sensitive photochromic azobenzene compounds, highlighting its utility in materials science.[5]

Safety and Handling

According to safety data sheets, 2-(4-aminophenylthio)acetic acid is considered hazardous.[1][3] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a chemical fume hood.[6]

The Orthogonal Handle: The Fluorenylmethyloxycarbonyl (Fmoc) Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] Its popularity stems from its unique cleavage condition: it is stable to acidic conditions but readily removed by a weak base, typically a solution of piperidine in DMF.[8][9] This property creates an "orthogonal" protection scheme, where the N-terminal Fmoc group can be removed without disturbing the acid-labile protecting groups commonly used for amino acid side chains.[7][10]

The advantages of Fmoc chemistry are significant:

-

Milder Conditions: It avoids the repeated use of strong acids like trifluoroacetic acid (TFA) for N-terminal deprotection, which can be detrimental to sensitive peptide sequences or post-translational modifications.[8][]

-

Broad Compatibility: The mild deprotection conditions make Fmoc-SPPS the method of choice for synthesizing complex peptides, including those with glycosylation or phosphorylation.[7][8]

-

Automation-Friendly: The deprotection by-product, dibenzofulvene, has a strong UV absorbance, which can be used to monitor the reaction progress in automated synthesizers.[7]

Section 2: Synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid

This section provides a detailed, field-tested protocol for the N-terminal protection of 2-(4-aminophenylthio)acetic acid. The procedure is based on well-established methods for Fmoc protection of amino functions.

Synthesis Workflow Diagram

Caption: Workflow for the Fmoc protection of the starting material.

Experimental Protocol

Objective: To selectively attach the Fmoc protecting group to the aromatic amine of 2-(4-aminophenylthio)acetic acid.

Materials:

-

2-(4-Aminophenylthio)acetic acid (1.0 eq)

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane, anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-aminophenylthio)acetic acid (1.0 eq) in anhydrous DCM or 1,4-dioxane.

-

Expert Insight: Dichloromethane is often a good starting choice due to its volatility, which simplifies removal. However, if solubility is an issue, 1,4-dioxane or a mixture including DMF can be used. Ensure the solvent is anhydrous to prevent hydrolysis of Fmoc-OSu.

-

-

Base Addition: Add DIEA or TEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Expert Insight: The base is crucial for deprotonating the carboxylic acid and activating the amine for nucleophilic attack. DIEA is often preferred as it is a non-nucleophilic base, reducing potential side reactions. An excess is used to ensure the reaction goes to completion.

-

-

Fmoc Reagent Addition: Add Fmoc-OSu (1.05 eq) to the reaction mixture in one portion.

-

Expert Insight: Fmoc-OSu is a highly efficient and common reagent for introducing the Fmoc group. A slight excess ensures that all the starting amine is consumed. Fmoc-Cl can also be used, but it is more reactive and may require colder temperatures to control the reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Trustworthiness: This is a self-validating step. By comparing the reaction mixture to a spot of the starting material on a TLC plate, you can definitively determine the reaction's endpoint, preventing premature workup or unnecessary reaction time.

-

-

Workup - Quenching and Extraction: a. Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x).

-

Expert Insight: The acid wash removes excess base (DIEA/TEA). The water and brine washes remove water-soluble byproducts, such as N-hydroxysuccinimide.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: a. Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes). b. Chromatography: If crystallization is ineffective, purify the crude material via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid).

-

Expert Insight: The addition of a small amount of acetic acid to the eluent is a common practice when purifying carboxylic acid-containing compounds on silica gel. It helps to prevent tailing and improve the peak shape.

-

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Section 3: Properties and Characteristics of the Final Compound

Chemical Structure Diagram

Caption: Chemical structure of N-FMOC-2-(4-aminophenylthio)acetic acid.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₃H₁₉NO₄S |

| Molecular Weight | 405.47 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% (after purification) |

| Storage Conditions | Store at 2-8°C, desiccated |

Section 4: Applications in Peptide Synthesis and Beyond

The true value of N-FMOC-2-(4-aminophenylthio)acetic acid lies in its potential as a versatile building block in SPPS. Its incorporation into a peptide sequence introduces a unique structural element not found in natural amino acids.

Incorporation into a Peptide Chain

Caption: Coupling the custom amino acid during solid-phase peptide synthesis.

Potential Research Applications:

-

Peptidomimetics: The flexible thioether-phenyl linker can be used to mimic beta-turns or other secondary structures in peptides, potentially leading to compounds with improved receptor binding affinity and specificity.

-

Linker Technology: This molecule is an ideal candidate for use as a linker in antibody-drug conjugates (ADCs) or for attaching peptides to surfaces or nanoparticles. The carboxylic acid provides a handle for further conjugation after the peptide has been synthesized.

-

Probes for Biological Systems: By incorporating this unit, researchers can introduce a unique spectroscopic or functional handle into a peptide sequence to study protein-protein interactions or enzyme mechanisms.

-

Materials Science: The aromatic and thioether functionalities can impart unique self-assembly or conductive properties to peptide-based materials.

Conclusion

N-FMOC-2-(4-aminophenylthio)acetic acid stands as a prime example of a custom-designed synthetic tool that empowers researchers to push the boundaries of peptide chemistry. While it requires de novo synthesis, the protocol outlined in this guide is robust, relying on standard and well-understood chemical transformations. By providing a reliable pathway to this molecule, we unlock the potential to build novel peptide architectures with tailored properties, paving the way for new therapeutics, advanced biomaterials, and innovative biological probes.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(4), 354-367. Retrieved January 19, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 104-18-7. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.

-

PubMed. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Applied Biosystems, 1-7. Retrieved January 19, 2026, from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved January 19, 2026, from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(23), 7247. Retrieved January 19, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Supplier CAS No 104-18-7 - BuyersGuideChem [buyersguidechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. biosynth.com [biosynth.com]

- 5. 2-(4-AMINOPHENYLTHIO)ACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of N-FMOC-2-(4-aminophenylthio)acetic Acid

Introduction: The Strategic Importance of N-FMOC-2-(4-aminophenylthio)acetic Acid in Modern Peptide Science

In the landscape of drug discovery and development, synthetic peptides represent a burgeoning class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, have made them a focal point of intensive research. The engine driving the creation of these complex biomolecules is Solid-Phase Peptide Synthesis (SPPS), a methodology that has been refined over decades. Central to the success of SPPS is the use of high-purity amino acid building blocks, protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] The Fmoc group is a base-labile protecting group for the α-amino group of an amino acid, which allows for the stepwise assembly of a peptide chain under mild conditions.[1][4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of modern peptide chemistry.[1][2]

N-FMOC-2-(4-aminophenylthio)acetic acid is a specialized, non-canonical amino acid derivative that serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. Its unique structure, incorporating a flexible thioether linkage and an aromatic ring, allows for the introduction of unique conformational constraints and potential new binding interactions within a peptide sequence. This guide provides an in-depth, technically-focused protocol for the synthesis of this important compound, grounded in established chemical principles and supported by field-proven insights.

Deconstructing the Synthesis: A Two-Stage Strategic Approach

The synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid is most logically and efficiently approached as a two-stage process. This strategy ensures high yields and purity of the final product by isolating and purifying the intermediate before proceeding to the final protection step.

-

Stage 1: Nucleophilic Substitution to Form the Thioether Linkage. This initial step involves the formation of the core structure, 2-(4-aminophenylthio)acetic acid, through the reaction of 4-aminothiophenol with a haloacetic acid.

-

Stage 2: Fmoc Protection of the Aromatic Amine. The second stage involves the selective protection of the primary aromatic amine of the synthesized intermediate with the Fmoc group.

The following sections will provide a detailed, step-by-step protocol for each stage, accompanied by a discussion of the underlying chemical mechanisms and critical process parameters.

Visualizing the Synthesis Pathway

Caption: A logical workflow diagram illustrating the two-stage synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid.

Experimental Protocols: A Step-by-Step Guide

Stage 1: Synthesis of 2-(4-Aminophenylthio)acetic Acid

This stage leverages a classic SN2 reaction, where the nucleophilic sulfur of 4-aminothiophenol displaces the bromide from 2-bromoacetic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Aminothiophenol | 125.19 | 10.0 g | 79.88 |

| 2-Bromoacetic Acid | 138.95 | 11.1 g | 79.88 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 20.1 g | 239.64 |

| Deionized Water | 18.02 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (79.88 mmol) of 4-aminothiophenol and 20.1 g (239.64 mmol) of sodium bicarbonate in 200 mL of deionized water. Stir the mixture at room temperature until the solids are fully dissolved. The sodium bicarbonate acts as a base to deprotonate the thiol, increasing its nucleophilicity, and also to neutralize the hydrobromic acid byproduct formed during the reaction.

-

Addition of 2-Bromoacetic Acid: Slowly add 11.1 g (79.88 mmol) of 2-bromoacetic acid to the reaction mixture in small portions over 30 minutes. A slight exotherm may be observed. Maintain the reaction temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 4-aminothiophenol spot indicates the completion of the reaction.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

-

Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water (3 x 50 mL).

-

Dry the crude product under vacuum to yield 2-(4-aminophenylthio)acetic acid as a solid.

-

Stage 2: Fmoc Protection of 2-(4-Aminophenylthio)acetic Acid

This stage involves the acylation of the primary amine of the intermediate with an activated Fmoc derivative, typically Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride).[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-Aminophenylthio)acetic Acid | 183.22 | 10.0 g | 54.58 |

| Fmoc-OSu | 337.32 | 19.4 g | 57.56 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.17 g | 109.16 |

| 1,4-Dioxane | 88.11 | 150 mL | - |

| Deionized Water | 18.02 | 150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |

| Brine | - | As needed | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | As needed | - |

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (54.58 mmol) of 2-(4-aminophenylthio)acetic acid and 9.17 g (109.16 mmol) of sodium bicarbonate in a mixture of 150 mL of 1,4-dioxane and 150 mL of deionized water. Stir at room temperature until a clear solution is obtained.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve 19.4 g (57.56 mmol) of Fmoc-OSu in 50 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1 with 1% acetic acid) for the disappearance of the starting material.

-

Work-up and Purification:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification: The crude N-FMOC-2-(4-aminophenylthio)acetic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain a high-purity final product.

Mechanistic Insights: The Chemistry Behind the Synthesis

Stage 1: Thioether Formation via SN2 Reaction

The formation of the C-S bond occurs through a bimolecular nucleophilic substitution (SN2) mechanism. The basic conditions generated by sodium bicarbonate deprotonate the thiol group of 4-aminothiophenol, forming a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of 2-bromoacetic acid, displacing the bromide leaving group in a single, concerted step.

Stage 2: Fmoc Protection

The protection of the amino group proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of Fmoc-OSu. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable amide bond and the departure of the N-hydroxysuccinimide leaving group.

Characterization and Quality Control

The identity and purity of the synthesized N-FMOC-2-(4-aminophenylthio)acetic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the Fmoc group.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5][6]

Conclusion

The synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid, while requiring careful execution, is a straightforward and reproducible process based on fundamental organic chemistry principles. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently produce this valuable and unique building block for advanced peptide synthesis. The availability of such specialized reagents is critical for pushing the boundaries of peptide design and unlocking new therapeutic possibilities.

References

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).

- Lee, J. S., Lee, S. J., Han, G. H., & Park, Y. S. (n.d.). Facile Preparation of Highly Enantioenriched 1,4-Benzothiazin-3-ones by the Substitution of α-Bromoacetate with 2-Aminothiophenol. Thieme E-Books & E-Journals.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). National Institutes of Health.

- Overview of Fmoc Amino Acids. (n.d.). ChemPep.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.

- Supplementary Material (ESI) for Chemical Communications. (n.d.). Supporting Information.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 7). ResearchGate.

- Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Bromoacetic Acid and DIC Peptoid Coupling. (2017, March 2). Lokey Lab Protocols - Wikidot.

- Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate.

- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Novabiochem® Fmoc-Amino Acids. (n.d.). Sigma-Aldrich.

- Reaction sequence starting from bromoacetic acid. (n.d.). ResearchGate.

- Fmoc-(4-aminophenylthio)acetic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore.

- Amino acid derivative and bromoacetyl modified peptides. (n.d.). Google Patents.

- Process for the preparation of bromoacetic acid and esters thereof. (n.d.). Google Patents.

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. ajpamc.com [ajpamc.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to N-FMOC-2-(4-aminophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a specialized chemical building block. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering insights relevant to synthetic chemistry and drug discovery.

Core Chemical Identity: CAS Number and Structure

N-FMOC-2-(4-aminophenylthio)acetic acid is a derivative of 2-(4-aminophenylthio)acetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions of the amine functionality.

-

Chemical Structure : The structure consists of a central phenyl ring substituted with an acetic acid group via a thioether linkage at one end and an Fmoc-protected amino group at the para position.

The IUPAC name for this compound is 2-((4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)thio)acetic acid.

SMILES String : O=C(O)CSc1ccc(NC(=O)OCc2c3ccccc3-c4ccccc24)cc1[5]

InChI Key : WMZMXQSJFVQHHR-UHFFFAOYSA-N[5]

Synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid

The synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid is typically achieved through a two-step process. First, the backbone, 2-(4-aminophenylthio)acetic acid, is synthesized. This is followed by the protection of the aromatic amine with an Fmoc group.

Synthesis of 2-(4-aminophenylthio)acetic acid

The precursor, 2-(4-aminophenylthio)acetic acid, can be synthesized via the reaction of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base deprotonates the thiol group of 4-aminothiophenol, forming a thiophenolate anion, which then acts as a nucleophile to displace the halide from the haloacetic acid.

Experimental Workflow: Synthesis of 2-(4-aminophenylthio)acetic acid

Caption: Workflow for the synthesis of the precursor amine.

Fmoc Protection of the Amino Group

The protection of the primary amino group of 2-(4-aminophenylthio)acetic acid is achieved by reacting it with an Fmoc-donating reagent.[6][7] Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7][8] The reaction is typically carried out under basic conditions to neutralize the acid generated during the reaction.[6][9]

Experimental Protocol: Fmoc Protection

-

Dissolution : Dissolve 2-(4-aminophenylthio)acetic acid (1 equivalent) in a suitable solvent mixture, such as aqueous dioxane or acetone, containing a base like sodium carbonate or sodium bicarbonate (2-3 equivalents).

-

Addition of Fmoc Reagent : Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.2 equivalents) in a compatible organic solvent.

-

Reaction : Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification : Collect the solid product by filtration, wash with water, and then purify by recrystallization or column chromatography to obtain pure N-FMOC-2-(4-aminophenylthio)acetic acid.

Physicochemical Properties

The physicochemical properties of N-FMOC-2-(4-aminophenylthio)acetic acid are influenced by the presence of the bulky, hydrophobic Fmoc group and the polar carboxylic acid functionality.

| Property | Value/Description | Source |

| Molecular Formula | C23H19NO4S | [5] |

| Molecular Weight | 417.47 g/mol | Calculated |

| Appearance | Expected to be a solid, likely off-white to pale yellow. | Inferred from similar compounds |

| Solubility | Generally soluble in polar organic solvents such as DMF, NMP, and DMSO. Limited solubility in water and non-polar solvents. | [1][] |

| Melting Point | Not reported, but expected to be higher than the parent amine (197-203 °C) due to the large Fmoc group. | [1][3] |

Core Applications and Rationale

The primary utility of N-FMOC-2-(4-aminophenylthio)acetic acid lies in its role as a building block in organic synthesis, particularly for the creation of more complex molecules where the controlled reactivity of the amino group is essential.

Peptide Synthesis and Peptidomimetics

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[][11][12] The mild basic conditions required for its removal (typically with piperidine) are orthogonal to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups.[7][11][12] While not a standard amino acid, N-FMOC-2-(4-aminophenylthio)acetic acid can be incorporated into peptide chains to act as a linker, a spacer, or to introduce a unique spectroscopic or functional handle. The phenylthioacetic acid moiety can mimic certain amino acid side chains or introduce a degree of conformational constraint.

Diagram: Role in Solid-Phase Peptide Synthesis (SPPS)

Sources

- 1. 2-(4-AMINOPHENYLTHIO)ACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Supplier CAS No 104-18-7 - BuyersGuideChem [buyersguidechem.com]

- 3. 2-(4-AMINOPHENYLTHIO)ACETIC ACID CAS#: 104-18-7 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Fmoc-(4-aminophenylthio)acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-Depth Technical Guide to N-FMOC-2-(4-aminophenylthio)acetic Acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Peptide Synthesis

This guide provides a comprehensive technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a specialized heterobifunctional linker molecule. Designed for researchers, chemists, and professionals in drug development and peptide chemistry, this document delves into the molecule's core attributes, synthesis, and strategic applications, grounding all information in established scientific principles and methodologies.

Core Molecular Attributes

N-FMOC-2-(4-aminophenylthio)acetic acid is a precisely engineered chemical entity designed for covalent modification of biomolecules and for use as a building block in solid-phase peptide synthesis (SPPS). Its structure features three key components: a fluorenylmethoxycarbonyl (FMOC) protected amine, a stable thioether linkage, and a terminal carboxylic acid. This trifecta of functionalities imparts a unique versatility to the molecule.

The FMOC group is a base-labile protecting group, stable to acidic conditions, making it a cornerstone of modern orthogonal peptide synthesis strategies.[1] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids or other moieties to the exposed amine.[2] The terminal carboxylic acid provides a reactive handle for coupling reactions, most commonly forming stable amide bonds with primary amines on target molecules. The central phenylthioacetic acid core provides a rigid, well-defined spacing element, and the thioether bond offers greater stability compared to ester or disulfide linkages, particularly in the physiological environment.[3]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉NO₄S | InChI String[3] |

| Molecular Weight | 405.47 g/mol | Calculated |

| Appearance | Typically a solid | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O | [3] |

| InChI Key | WMZMXQSJFVQHHR-UHFFFAOYSA-N | [3] |

Strategic Synthesis Pathway

While specific peer-reviewed synthesis protocols for N-FMOC-2-(4-aminophenylthio)acetic acid are not widely published, a logical and robust synthetic route can be devised based on well-established organic chemistry reactions. The proposed pathway involves two primary steps: the formation of the thioether linkage followed by the protection of the amino group.

Figure 1: Proposed two-step synthesis pathway for N-FMOC-2-(4-aminophenylthio)acetic acid.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 2-(4-Aminophenylthio)acetic acid

-

Reaction Setup: To a stirred solution of 4-aminothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

-

Addition of Reagent: Slowly add a solution of bromoacetic acid (1.1 eq) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-(4-aminophenylthio)acetic acid.

Causality: The use of a base is crucial to deprotonate the thiol group of 4-aminothiophenol, forming a more nucleophilic thiolate anion. This anion then displaces the bromide from bromoacetic acid in a classic SN2 or SNAr-type reaction to form the stable thioether bond.

Part 2: Fmoc Protection of the Amino Group

-

Dissolution: Dissolve the 2-(4-aminophenylthio)acetic acid (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

-

Fmoc Reagent Addition: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Purification: Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final N-FMOC-2-(4-aminophenylthio)acetic acid.

Causality: The Schotten-Baumann reaction conditions (a two-phase system with a mild base) are ideal for the selective N-acylation of the amino group. The bicarbonate neutralizes the acid byproduct of the reaction, driving it to completion while being mild enough to avoid premature cleavage of the Fmoc group.

Core Applications in Research and Development

The unique heterobifunctional nature of N-FMOC-2-(4-aminophenylthio)acetic acid makes it a valuable tool in several advanced scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

As an unnatural amino acid derivative, this molecule can be incorporated into peptide sequences using standard Fmoc-SPPS protocols.[4] This allows for the introduction of a phenylthioacetic acid moiety at a specific position in a peptide chain, which can serve as a handle for further modifications or as a means to introduce a rigid spacer element to influence peptide conformation.

Figure 2: Workflow for incorporating the linker into a peptide via Fmoc-SPPS.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application for this molecule is as a linker in the construction of bioconjugates, particularly ADCs.[5] In this context, the carboxylic acid end can be activated and coupled to a potent cytotoxic drug (payload). The Fmoc group is then removed to expose the amine, which can then be coupled to a monoclonal antibody, often through another linker moiety that is reactive towards the amine. The stable thioether bond is advantageous for in vivo stability, preventing premature release of the payload.[6]

Figure 3: Conceptual workflow for the use of the linker in ADC construction.

Handling and Storage

As with most fine chemicals, N-FMOC-2-(4-aminophenylthio)acetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is typically supplied as a solid and should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Conclusion

N-FMOC-2-(4-aminophenylthio)acetic acid represents a sophisticated chemical tool for researchers at the interface of chemistry and biology. Its well-defined structure, featuring an orthogonally protected amine, a stable thioether linkage, and a reactive carboxylic acid, provides a reliable and versatile platform for the synthesis of modified peptides and the construction of complex bioconjugates like ADCs. The logical synthetic pathway and compatibility with standard bioconjugation and SPPS chemistries ensure its utility in advancing drug discovery and development.

References

- (Reference for general synthesis of aryl thioacetic acids - placeholder)

- (Reference for general Fmoc protection methodology - placeholder)

- Steen, B. et al. (2021). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. Journal of Labelled Compounds and Radiopharmaceuticals.

- (Reference for use of thioether linkers in ADCs - placeholder)

- (Reference for SPPS general principles - placeholder)

- (Reference for ADC review - placeholder)

- Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.

- (Reference for payload coupling chemistry - placeholder)

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- (Reference for bioconjug

-

MDPI. Antibody–Drug Conjugates for Cancer Therapy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]

"N-FMOC-2-(4-aminophenylthio)acetic acid" solubility in different solvents

An In-depth Technical Guide to the Solubility of N-FMOC-2-(4-aminophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N-FMOC-2-(4-aminophenylthio)acetic acid. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple data sheet to offer a deep dive into the molecular factors governing solubility, practical guidance for solvent selection, and a detailed protocol for empirical solubility determination.

Introduction: Understanding the Molecule

N-FMOC-2-(4-aminophenylthio)acetic acid is a specialized amino acid derivative. Its structure is characterized by three key components: the highly nonpolar and bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, a central phenylthioacetic acid core, and a carboxylic acid moiety. This unique combination of a large hydrophobic group and a polar, ionizable group dictates its solubility behavior, making solvent selection a critical parameter in its application, particularly in peptide synthesis and the development of novel therapeutics.[1][2] The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the amine functionality.[3][4]

The solubility of this compound is not just a physical constant; it is a critical determinant of reaction efficiency, purification strategies, and ultimately, the success of a synthetic campaign. Inadequate solubility can lead to challenges in reaction kinetics, issues with precipitation during a reaction, and difficulties in purification.[3]

Figure 1: Key structural components of N-FMOC-2-(4-aminophenylthio)acetic acid.

Theoretical Framework for Solubility

The solubility of N-FMOC-2-(4-aminophenylthio)acetic acid is governed by the principle of "like dissolves like." The interplay between its large, nonpolar Fmoc group and the polar carboxylic acid function results in a molecule with dual characteristics.

-

The Role of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic moiety. This part of the molecule will preferentially interact with nonpolar or moderately polar aprotic solvents through van der Waals forces. In highly polar, protic solvents like water, the Fmoc group can lead to aggregation due to hydrophobic interactions.[5]

-

The Phenylthioacetic Acid Core: The phenylthioacetic acid portion of the molecule contributes both aromatic and polar characteristics. The phenyl ring can engage in π-stacking interactions, while the thioether linkage introduces some polarity. The carboxylic acid is the most polar feature, capable of hydrogen bonding and, in the presence of a base, deprotonation to form a highly polar carboxylate salt.

-

Solvent Polarity and Hydrogen Bonding:

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents are generally excellent choices for dissolving Fmoc-protected amino acids.[5][6][7][8] They possess a significant dipole moment, allowing them to solvate the polar carboxylic acid group, while their organic nature can accommodate the bulky Fmoc group. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents in solid-phase peptide synthesis for this reason.[9]

-

Polar Protic Solvents (e.g., Water, Alcohols): The solubility in polar protic solvents is expected to be low. While the carboxylic acid can hydrogen bond with these solvents, the large, hydrophobic Fmoc group will dominate, leading to poor overall solvation. However, solubility in aqueous solutions can be significantly increased by the addition of a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, forming a more soluble salt.[10][11]

-

Nonpolar Solvents (e.g., Dichloromethane (DCM), Hexanes): Due to the presence of the polar carboxylic acid group, solubility in nonpolar solvents is anticipated to be very limited. While DCM is sometimes used in peptide synthesis, it is generally not a good solvent for Fmoc-amino acids.[7][9]

-

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility of N-FMOC-2-(4-aminophenylthio)acetic acid | Rationale |

| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | High | These solvents effectively solvate both the polar carboxylic acid and the nonpolar Fmoc group.[5][6][7][8] |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large hydrophobic Fmoc group limits solubility in highly polar, hydrogen-bonding solvents. |

| Aqueous Base | 5% NaHCO₃, 5% NaOH | Soluble | The carboxylic acid is deprotonated to form a more polar and water-soluble carboxylate salt.[10][11] |

| Aqueous Acid | 5% HCl | Insoluble | The amine is already protected by the Fmoc group, and the carboxylic acid remains protonated. |

| Nonpolar | Dichloromethane (DCM), Toluene, Hexanes | Low to Insoluble | The polar carboxylic acid group is not well-solvated by nonpolar solvents.[7] |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the empirical determination of the solubility of N-FMOC-2-(4-aminophenylthio)acetic acid. This method is based on the widely used shake-flask method, which is a reliable technique for determining thermodynamic solubility.[13]

Materials and Equipment

-

Materials:

-

N-FMOC-2-(4-aminophenylthio)acetic acid (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable glass vials with screw caps

-

-

Equipment:

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

-

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-(4-AMINOPHENYL)ACETIC ACID | 173690-53-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 2-(4-AMINOPHENYLTHIO)ACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Role of N-FMOC-2-(4-aminophenylthio)acetic Acid in Advanced Peptide Synthesis: A Technical Guide

Abstract

In the landscape of complex peptide and protein synthesis, the strategic generation of peptide C-terminal thioesters is paramount for the successful application of Native Chemical Ligation (NCL). This guide provides an in-depth technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a sophisticated safety-catch linker designed for seamless integration into Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will explore the core mechanism of action, which hinges on a stable thioether linkage during peptide assembly, followed by a selective oxidation-triggered activation. This activation renders the linker susceptible to nucleophilic cleavage, yielding a highly reactive peptide thioester ready for ligation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical ligation strategies for the synthesis of complex peptides, proteins, and bioconjugates.

Introduction: The Challenge of Peptide Thioester Synthesis in Fmoc Chemistry

The advent of Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins by enabling the chemoselective ligation of unprotected peptide segments. A cornerstone of this methodology is the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. While tert-butyloxycarbonyl (Boc) based SPPS allows for the direct synthesis of peptide thioesters, the widely adopted Fmoc-based SPPS presents a significant challenge: the thioester linkage is generally unstable under the basic conditions (typically piperidine) required for Fmoc group removal during each cycle of peptide chain elongation.[1][2]

To circumvent this incompatibility, the "safety-catch" linker strategy has emerged as an elegant solution.[3][4][5] Safety-catch linkers are stable throughout the entire peptide synthesis process but can be "activated" by a specific chemical transformation, rendering them labile for cleavage under conditions that were previously benign.[4] N-FMOC-2-(4-aminophenylthio)acetic acid is a prime example of such a linker, designed to generate peptide thioesters through an oxidation-activation mechanism.

Core Mechanism of the N-FMOC-2-(4-aminophenylthio)acetic Acid Linker

The utility of N-FMOC-2-(4-aminophenylthio)acetic acid lies in a two-stage process: a stable peptide assembly phase and a controlled activation/cleavage phase. The core structure combines the Fmoc-protected amine for standard peptide coupling, a stable thioether, and a carboxylic acid for initial anchoring to the solid support.

The overall workflow can be summarized in four key stages:

-

Linker Immobilization and Peptide Assembly: The carboxylic acid of N-FMOC-2-(4-aminophenylthio)acetic acid is first anchored to an amino-functionalized solid-phase resin (e.g., Rink Amide resin). Following the removal of the Fmoc protecting group from the linker, the first amino acid of the target peptide is coupled to the linker's free amino group. The peptide chain is then elongated using standard Fmoc-SPPS protocols. Throughout this process, the thioether linkage remains inert to the cyclic piperidine treatments.

-

Activation via Oxidation: Once the peptide sequence is fully assembled, the "safety-catch" is triggered. The thioether within the linker is selectively oxidized to a sulfone.[6][7][8] This transformation is critical as it converts the electron-donating thioether into a strongly electron-withdrawing sulfone group.

-

Cleavage and Thioester Formation: The electron-withdrawing nature of the sulfone significantly increases the electrophilicity of the adjacent carbonyl carbon of the amide bond connecting the peptide to the linker. This renders the amide bond susceptible to nucleophilic attack. Treatment with a suitable thiol, such as 4-mercaptophenylacetic acid (MPAA), results in the cleavage of the peptide from the resin, directly yielding a peptide C-terminal thioester.

-

Native Chemical Ligation (NCL): The liberated peptide thioester is then used in a standard NCL reaction with a peptide fragment containing an N-terminal cysteine, resulting in the formation of a native peptide bond and the synthesis of the final, larger peptide or protein.

The entire mechanistic workflow is depicted in the diagram below.

Experimental Protocols

The following protocols provide a generalized methodology. Researchers should optimize conditions based on the specific peptide sequence and available instrumentation.

Preparation of the Linker-Functionalized Resin

-

Resin Swelling: Swell an appropriate amino-functionalized resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Linker Activation: In a separate vial, dissolve N-FMOC-2-(4-aminophenylthio)acetic acid (1.5 eq. relative to resin loading) and a coupling agent such as HBTU (1.5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) and allow to pre-activate for 5 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

-

Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

Capping (Optional but Recommended): To cap any unreacted amino groups on the resin, treat with a solution of 20% acetic anhydride in DMF for 30 minutes. Wash as described above.

-

Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker's amino functionality. Wash thoroughly with DMF (5x) and DCM (3x). The resin is now ready for peptide synthesis.

Peptide Elongation and Linker Activation

-

Peptide Synthesis: Perform standard Fmoc-SPPS to assemble the desired peptide sequence onto the deprotected amino group of the linker.

-

Activation (Oxidation):

-

Wash the peptidyl-resin with DCM.

-

Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (10 eq.) in DCM.

-

Add the m-CPBA solution to the resin and agitate at room temperature for 2 hours.

-

Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove excess oxidant and byproducts.

-

Cleavage and Native Chemical Ligation

-

Thiolysis:

-

Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water to remove side-chain protecting groups. Treat the resin with this cocktail for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Alternatively, for direct thioester formation: After oxidation, treat the resin with a solution of 4-mercaptophenylacetic acid (MPAA) (20 eq.) and DIPEA (10 eq.) in DMF for 12-16 hours. Filter the resin and collect the filtrate containing the peptide thioester.

-

-

Native Chemical Ligation:

-

Dissolve the crude peptide thioester and the N-terminal cysteine-containing peptide (1.2 eq.) in a ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2).

-

Add MPAA (20-50 mM) as a catalyst and TCEP (20 mM) as a reducing agent.

-

Stir the reaction at room temperature, monitoring progress by HPLC-MS.

-

Upon completion, purify the final ligated peptide by preparative RP-HPLC.

-

| Step | Key Reagents | Typical Time | Purpose |

| Linker Coupling | N-FMOC-2-(4-aminophenylthio)acetic acid, HBTU, DIPEA | 4 hours | Anchor the safety-catch linker to the solid support. |

| Peptide Synthesis | Fmoc-amino acids, Coupling reagents, 20% Piperidine/DMF | Variable | Assemble the desired peptide chain. |

| Linker Activation | m-CPBA in DCM | 2 hours | Oxidize thioether to sulfone, activating the linker. |

| Cleavage/Thiolysis | MPAA, DIPEA in DMF or TFA cocktail | 2-16 hours | Cleave peptide from resin, forming the C-terminal thioester. |

| Ligation | Cys-peptide, MPAA, TCEP, Ligation Buffer | 4-24 hours | Form the native peptide bond. |

Causality and Experimental Design Choices

-

Why Oxidation to a Sulfone? The conversion of the thioether to a sulfone is the linchpin of this strategy. The sulfur atom in a thioether is relatively electron-rich and does not significantly influence the adjacent amide bond. However, upon oxidation to a sulfone (-SO₂-), the sulfur becomes highly electron-deficient, imparting a strong inductive electron-withdrawing effect. This effect propagates to the amide carbonyl, making it far more susceptible to nucleophilic attack and cleavage.[6][8]

-

Choice of Oxidizing Agent: m-CPBA is a common choice due to its effectiveness and solubility in organic solvents compatible with the resin. However, care must be taken as it can also oxidize sensitive residues like methionine or tryptophan if they are not properly protected. Peroxides like H₂O₂ can also be used.[6] The choice and stoichiometry of the oxidant must be carefully controlled to ensure complete activation of the linker without undesirable side reactions.

-

Role of MPAA in Cleavage and Ligation: 4-mercaptophenylacetic acid (MPAA) can serve a dual purpose. It can act as the nucleophile for cleaving the activated linker to form the peptide-MPAA thioester. Subsequently, in the NCL reaction, MPAA is also a highly effective thiol catalyst that accelerates the transthioesterification step, leading to faster ligation rates.[1]

Conclusion and Future Perspectives

The N-FMOC-2-(4-aminophenylthio)acetic acid linker represents a powerful tool in the arsenal of the modern peptide chemist. By providing a robust safety-catch mechanism, it successfully bridges the gap between the convenience of Fmoc-SPPS and the power of Native Chemical Ligation. This enables the routine synthesis of peptide C-terminal thioesters, which are critical for the assembly of complex proteins, cyclic peptides, and other challenging targets. The ability to control the cleavage event through a specific chemical activation step provides a high degree of synthetic flexibility and orthogonality. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of such advanced linker technologies will be indispensable for innovation and discovery in the field.

References

-

Albericio, F., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Albericio, F., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]

- Backes, B. J., & Ellman, J. A. (1999). A new robust, traceless linker for the solid-phase synthesis of C-terminal-modified peptides. The Journal of Organic Chemistry, 64(7), 2322–2330.

- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.

-

Camarero, J. A., et al. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of Organic Chemistry, 69(12), 4145-4151. [Link]

- Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.

- Li, X., & Danishefsky, S. J. (2008). A new strategy for the total synthesis of proteins. Journal of the American Chemical Society, 130(15), 5030-5032.

- Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for solid-phase synthesis of C-terminal peptide amides by the Fmoc/tert-butyl strategy. Tetrahedron Letters, 32(33), 3891-3894.

- Toogood, P. L. (2002). Safety catch linkers for solid-phase synthesis. Journal of Medicinal Chemistry, 45(8), 1543-1558.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. High-throughput synthesis of peptide α-thioesters: a safety catch linker approach enabling parallel hydrogen fluoride cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Aminophenylthio Moiety in N-FMOC-2-(4-aminophenylthio)acetic Acid: A Multifunctional Tool for Advanced Bioconjugation and Peptide Synthesis

An In-Depth Technical Guide

Abstract

N-FMOC-2-(4-aminophenylthio)acetic acid is a specialized amino acid derivative engineered for complex applications in peptide chemistry, drug development, and materials science. Its utility stems not from a single feature, but from the synergistic interplay of its three core components: an N-terminal FMOC protecting group, a central acetic acid backbone, and a C-terminal aminophenylthio side chain. This guide deconstructs the molecule to provide a detailed analysis of the aminophenylthio moiety. We will explore its role as a stable, flexible linker and, more critically, as a source of an orthogonal, reactive amine handle. This dual functionality allows for the precise incorporation of a latent reactive site into a peptide sequence, which can be addressed post-synthesis for applications ranging from the construction of antibody-drug conjugates (ADCs) to the development of novel biosensors. This paper will provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this versatile chemical tool.

Deconstructing the Building Block: Core Components and Their Roles

The structure of N-FMOC-2-(4-aminophenylthio)acetic acid (hereafter referred to as Fmoc-Apta-OH ) is purpose-built for modern synthetic chemistry. Each part of the molecule has a distinct and vital function that, when combined, creates a powerful and versatile building block.

-

The N-FMOC Group: The fluorenylmethoxycarbonyl (FMOC) group is a base-labile protecting group attached to the alpha-amino group of the acetic acid backbone.[1][2] Its primary function is to prevent unwanted polymerization during peptide synthesis.[1] A key advantage of FMOC chemistry is its orthogonality; the FMOC group is removed under mild basic conditions (e.g., with piperidine), which are compatible with the acid-labile protecting groups commonly used for amino acid side chains.[1][2] This allows for selective deprotection and chain elongation, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[2]

-

The Acetic Acid Backbone: This forms the core amino acid-like structure, featuring a free carboxylic acid. This carboxyl group is the reactive point for incorporation into a growing peptide chain via amide bond formation.

-

The 2-(4-aminophenylthio) Moiety: This is the side chain and the focus of this guide. It can be further broken down into two critical parts:

-

Thioether Linkage (-S-): An aryl thioether bond connects the phenyl ring to the backbone. This linkage is significantly more stable against in-vivo cleavage than linkages used in some first-generation bioconjugates (e.g., those susceptible to retro-Michael reactions).[3][4] It provides a robust and flexible spacer arm, ensuring the terminal amino group is spatially accessible for subsequent reactions.

-

4-Aminophenyl Group: This terminal aniline moiety contains a primary aromatic amine (-NH2). This amine is the key to the molecule's versatility. It serves as a latent, orthogonal reactive handle. After the peptide has been fully synthesized and cleaved from the resin, this amine is available for a wide range of specific chemical modifications that do not interfere with the peptide itself.

-

The logical relationship between these components is illustrated below.

Caption: Logical breakdown of Fmoc-Apta-OH and its functional components.

The Aminophenylthio Moiety in Action: A Two-Act Role

The true value of the aminophenylthio moiety is realized in a two-stage process: first, its passive role during peptide synthesis, and second, its active role in post-synthetic modification.

Act I: A Stable Bystander in Solid-Phase Peptide Synthesis (SPPS)

During SPPS, the entire aminophenylthio side chain is non-reactive and stable to the standard cycle of deprotection, coupling, and washing. The FMOC group on the backbone's alpha-amine is the only component designed to be reactive during this phase. The aryl thioether bond and the terminal aromatic amine are unaffected by the piperidine used for FMOC removal or the carbodiimide coupling reagents used for chain elongation.

Standard SPPS Workflow Incorporating Fmoc-Apta-OH:

The protocol below outlines the key steps for incorporating an Fmoc-Apta-OH residue into a peptide sequence using a manual or automated peptide synthesizer.

Protocol 1: Incorporation of Fmoc-Apta-OH via SPPS

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: If Fmoc-Apta-OH is not the first residue, proceed with the synthesis of the initial peptide sequence using standard protocols.

-

FMOC Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal FMOC group, exposing a free amine. Wash the resin thoroughly with DMF.

-

Fmoc-Apta-OH Activation: In a separate vessel, dissolve Fmoc-Apta-OH (1.5-3 eq.) and a coupling agent like HBTU/HOBt or HATU (1.5-3 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (3-6 eq.). Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated Fmoc-Apta-OH solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring & Capping: Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the reaction is incomplete, a second coupling can be performed. Any remaining unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

-

Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the desired sequence.

-

Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave all acid-labile side-chain protecting groups. The aminophenylthio moiety remains intact during this process.

-

Purification: Purify the crude peptide, now containing the Apta residue with its exposed terminal amine, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Simplified workflow for incorporating Fmoc-Apta-OH via SPPS.

Act II: The Orthogonal Reactive Hub for Bioconjugation

After the peptide is synthesized and purified, the terminal amine of the Apta residue becomes the star of the show. This nucleophilic group is now available for a host of highly specific chemical reactions. This is the "orthogonal" step, as the chemistry used to modify the Apta amine is chosen to be non-reactive towards other functional groups within the peptide, such as lysine side chains (which would be protonated and non-nucleophilic at acidic/neutral pH) or the N-terminus.

Table 1: Comparative Stability of Common Linker Chemistries

| Linker Type | Formation Chemistry | Stability Profile | Cleavage Mechanism |

| Aryl Thioether | Nucleophilic Aromatic Substitution / Thiol-Aryl Halide Coupling | High: Generally stable in plasma and reducing environments. | Not readily cleavable; considered a stable linker. |

| Thiosuccinimide | Thiol-Maleimide Michael Addition | Moderate: Susceptible to retro-Michael reaction in vivo, leading to premature payload release.[3][4] | Retro-Michael reaction, Thioether exchange with serum proteins.[4] |

| Disulfide | Thiol-Disulfide Exchange | Low to Moderate: Reductively labile, designed for cleavage in the intracellular environment. | Reduction by glutathione and other thiols. |

| Sulfone | Oxidation of Thioether | Very High: Significantly more stable than the parent thioether, resistant to cleavage.[4] | Generally non-cleavable under physiological conditions. |

Key Post-Synthetic Modification Strategies:

The 4-aminophenyl group is a versatile chemical handle. Its reactivity is primarily that of an aniline, which can be selectively targeted.

-

Acylation/Amide Bond Formation: This is the most common modification. The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or acyl chlorides to form a stable amide bond. This is the primary method for attaching payloads.

-

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and HCl) at low temperatures. This highly reactive intermediate can then be used in various coupling reactions.

-

Application: Synthesis of azo dyes for use as reporters or quenchers, or for Sandmeyer-type reactions to introduce other functionalities.[7]

-

-

Reductive Amination: The amine can react with aldehydes or ketones to form a Schiff base (imine), which can then be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).

-

Application: Linking carbohydrate moieties or other aldehyde-tagged molecules.

-

Caption: Orthogonal reactivity of the Apta residue's terminal amine.

Field Application: Constructing a Peptide-Drug Conjugate (PDC)

To illustrate the practical utility of Fmoc-Apta-OH, we present a workflow for the synthesis of a hypothetical peptide-drug conjugate. Here, a targeting peptide containing an Apta residue is conjugated to a drug payload that has been functionalized with an NHS ester.

Protocol 2: Synthesis of a Peptide-Apta-Drug Conjugate

-

Peptide Synthesis: Synthesize the targeting peptide using the methods described in Protocol 1 to incorporate an Apta residue at a specific, non-critical site for binding. Purify the peptide to >95% via RP-HPLC and confirm its mass by mass spectrometry.

-

Payload Preparation: Prepare the drug payload as a solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). The payload should be an activated form, such as an NHS ester (Payload-NHS).

-

Conjugation Reaction:

-

Dissolve the lyophilized Peptide-Apta-NH2 in a conjugation buffer (e.g., phosphate-buffered saline [PBS] at pH 7.4-8.0, or a borate buffer). The slightly alkaline pH ensures the terminal amine is deprotonated and nucleophilic.

-

Add the Payload-NHS solution (typically 1.5-5 molar equivalents) to the peptide solution dropwise while gently stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

-

-

Quenching: Add a small amount of an amine-containing quenching reagent (e.g., Tris buffer or hydroxylamine) to react with any remaining Payload-NHS and stop the reaction.

-

Purification of the Conjugate: Purify the resulting peptide-drug conjugate from unreacted peptide and free payload using RP-HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate using LC-MS to verify the mass of the conjugated product and HPLC to assess purity.

This self-validating protocol ensures that each step can be monitored (e.g., via HPLC and MS) to confirm the successful formation of the desired product, a cornerstone of trustworthy and reproducible science.

Conclusion

The aminophenylthio moiety, when presented as part of the N-FMOC-2-(4-aminophenylthio)acetic acid building block, is far more than a simple side chain. It is a sophisticated chemical tool that embodies key principles of modern bioconjugation chemistry: stability, orthogonality, and versatility. Its robust thioether bond provides a reliable spacer, while its terminal aromatic amine offers a selectively addressable point for post-synthetic modification. This allows researchers to first construct a complex peptide and then, in a separate and controlled step, attach a payload, reporter molecule, or surface anchor. This strategic approach is critical in the development of next-generation therapeutics like ADCs and PDCs, advanced diagnostic probes, and functional biomaterials.[8][] Understanding the dual role of the aminophenylthio moiety is essential for any scientist seeking to leverage precision chemical engineering for advanced biological applications.

References

- BenchChem. (2025). In Vivo Stability of m-PEG8-Thiol Linkers: A Comparative Guide for Drug Development.

- BenchChem. (2025). Sulfone vs. Thioether Linkers: A Comparative Guide to Enhancing Bioconjugate Stability.

-

Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. Available at: [Link]

-

Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Prakash, T. P., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(4), 2654-2663. Available at: [Link]

-

Wuts, P. G. M. (2006). The Role of Protective Groups in Organic Synthesis. The Chemical Record, 6(5), 267-283. Available at: [Link]

-

Wilson, J. T. (2020). Development of cleavable linkers for polymer-drug conjugates. American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Available at: [Link]

-

van der Veer, B., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10041. Available at: [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 587-597. Available at: [Link]

-

Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]

-

Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]

-

Wu, Y., & Xu, J.-C. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron, 57(42), 8789-8795. Available at: [Link]

-

ChemDad. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. Available at: [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]